molecular formula C3H8IN3 B3148789 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide CAS No. 65767-07-9

4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide

Cat. No.: B3148789
CAS No.: 65767-07-9
M. Wt: 213.02 g/mol
InChI Key: NRKTUPLYOCIVPP-UHFFFAOYSA-N
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Description

Significance of Imidazoline (B1206853) Heterocycles in Organic Synthesis and Functional Materials

Imidazoline heterocycles, particularly the 2-imidazoline scaffold, are of great importance in contemporary chemical research. researchgate.net These compounds are recognized as crucial structural motifs in a wide range of bioactive molecules and functional materials. Their significance stems from their versatile chemical properties and their ability to act as key intermediates in the synthesis of more complex molecules. researchgate.net

In organic synthesis, imidazoline derivatives serve as versatile building blocks. myskinrecipes.com Various methods have been developed for their preparation, including reactions between aldehydes and ethylenediamine (B42938) using oxidants like iodine or hydrogen peroxide, showcasing their accessibility. organic-chemistry.org The 2-aminoimidazoline (B100083) structure, in particular, is a fundamental pharmacophore—a molecular feature responsible for a substance's biological activity—found in numerous marine alkaloids with diverse pharmacological properties. This has made them attractive targets in drug discovery and medicinal chemistry. Beyond pharmaceuticals, imidazolines are used as organocatalysts and in coordination chemistry.

The applications of imidazolines extend to the realm of functional materials. Long-chain imidazoline derivatives are notable as cationic surfactants, which are utilized as fabric softeners, antistatic agents, dispersants, and emulsifiers. nih.govjst.go.jp Their surface-active properties also make them effective corrosion inhibitors, particularly for mild steel in industrial settings. researchgate.net The bifunctional nature of certain derivatives, containing both an aromatic amine and a heterocyclic structure, allows for their use in the preparation of dyes. myskinrecipes.com

Historical Development and Evolution of Imidazoline Chemistry

The chemistry of imidazolines has evolved significantly over time, with synthetic methodologies advancing from classical condensation reactions to more sophisticated and efficient techniques. Traditional methods for constructing 2-aminoimidazoles, a related class of compounds, often involved the condensation of α-haloketones or the functionalization of existing imidazole (B134444) derivatives. nih.gov

Over the years, a diverse array of synthetic routes to 2-imidazolines has been established. organic-chemistry.org Modern advancements have focused on improving yield, reducing reaction times, and employing more environmentally benign conditions. For instance, microwave-assisted organic synthesis (MAOS) has been successfully used to produce ethylenediamine-derived imidazolines, offering a rapid and efficient alternative to conventional heating. researchgate.net Microwave irradiation has also been applied to the synthesis of 2-aminoimidazolines from 2-methylmercapto-4,5-dihydroimidazole hydroiodide under solvent-free ("neat") conditions, representing a greener chemical process. tandfonline.com Furthermore, the development of metal-catalyzed reactions, such as the palladium-catalyzed carboamination of alkynes, has provided novel and powerful strategies for constructing substituted 2-aminoimidazole products. nih.gov This progression highlights a continuous drive towards more versatile and sustainable synthetic methods in imidazoline chemistry.

Research Trajectory and Academic Importance of 4,5-Dihydro-1H-imidazol-2-ylamine Hydroiodide

This compound, also known as 2-aminoimidazoline hydroiodide, is a specific salt of the 2-amino-2-imidazoline base. nih.gov Its academic importance is primarily linked to its role as a key synthetic precursor. The compound serves as a starting material for the synthesis of a variety of N-substituted 2-aminoimidazolines. tandfonline.com For example, it can undergo nucleophilic substitution reactions with various amines to yield a range of 2-aminoimidazoline derivatives. tandfonline.com

The research trajectory of this compound is embedded within the broader investigation of the 2-aminoimidazoline (2-AI) scaffold. The 2-AI core structure is a cornerstone in drug design and is often used as a bioisostere for guanidine (B92328) groups, a strategy employed to modify drug candidates to enhance their properties. Research has demonstrated that compounds containing the 2-aminoimidazoline moiety possess potent antibiofilm properties, making them promising candidates for combating antibiotic resistance. The ability of this compound to provide this valuable scaffold efficiently makes it a compound of significant interest in synthetic and medicinal chemistry research. tandfonline.com

Table of Physicochemical Properties

This table outlines key properties of the parent compound, 2-Aminoimidazoline.

PropertyValue
Molecular Formula C3H7N3
Molecular Weight 85.11 g/mol
IUPAC Name 4,5-dihydro-1H-imidazol-2-amine
CAS Number 19437-45-7
InChIKey DISXFZWKRTZTRI-UHFFFAOYSA-N

Data sourced from PubChem CID 134784. nih.gov

Properties

IUPAC Name

4,5-dihydro-1H-imidazol-2-amine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3.HI/c4-3-5-1-2-6-3;/h1-2H2,(H3,4,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKTUPLYOCIVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)N.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,5 Dihydro 1h Imidazol 2 Ylamine Hydroiodide and Its Core Derivatives

Strategies for Dihydroimidazoline Ring Formation

The formation of the 2-amino-4,5-dihydroimidazole structure, the core of the target compound, can be achieved through several distinct synthetic pathways. These routes primarily involve the cyclization of linear precursors to form the five-membered heterocyclic ring.

Cyclization Reactions Involving Guanidine (B92328) and Related Precursors

The reaction of guanidine and its derivatives with appropriate C2-synthons is a fundamental strategy for constructing the 2-aminoimidazoline (B100083) ring. These cyclocondensation reactions typically involve reacting a guanidinating agent with a 1,2-diamine, such as ethylenediamine (B42938).

One common approach involves the reaction of α-haloketones with guanidine derivatives. This method, while typically used for synthesizing substituted 2-aminoimidazoles, illustrates the core principle of cyclization. mdpi.comnih.gov The reaction proceeds via an initial alkylation followed by a cyclocondensation process. mdpi.com More directly, cyclic guanidines can be formed through the rearrangement of 2-chloroquinazolin-4(3H)-one when treated with a diamine like N¹,N²-dimethylethanediamine. nih.gov This process involves a nucleophilic addition-elimination, cyclization to a spirocycle intermediate, and subsequent ring-opening to yield the cyclic guanidine scaffold. nih.gov

Recent advancements have focused on greener synthetic conditions. For example, a one-pot, two-step synthesis of 2-aminoimidazoles has been successfully performed in deep eutectic solvents (DESs), which serve as non-toxic and biorenewable reaction media. mdpi.comnih.gov This approach significantly reduces reaction times compared to using conventional volatile organic compounds. mdpi.comnih.gov

PrecursorsReagents/ConditionsProduct TypeReference
α-Chloroketones, Guanidine derivativesDeep Eutectic Solvents (DES), 80°CSubstituted 2-Aminoimidazoles mdpi.comnih.gov
2-Chloroquinazolinone, N¹,N²-dimethylethanediaminePotassium carbonate, DMFTwisted-cyclic guanidines nih.gov
N-Propargyl guanidines, Aryl triflatesPd-catalysisSubstituted 2-Aminoimidazoles nih.gov

Conversion of Nitriles to Imidazolines

The conversion of nitriles into imidazolines represents a versatile method for synthesizing the dihydroimidazoline ring. This transformation typically involves the reaction of a nitrile with a 1,2-diamine, where the nitrile carbon becomes the C2 carbon of the heterocyclic ring.

A convenient method involves treating a nitrile with ethylenediamine in the presence of trimethylaluminum. nih.gov This approach is noted for its application in the synthesis of various 2-substituted 4,5-dihydro-1H-imidazole derivatives. nih.gov The nitrile group's carbon is electrophilic, making it susceptible to nucleophilic attack. libretexts.orglumenlearning.com The reaction with a diamine leads to a cyclic amidine, which is the core structure of an imidazoline (B1206853). nih.gov This process can be seen as an intramolecular cyclization following an initial intermolecular addition of the diamine to the nitrile. This strategy is foundational for producing linear polyamines through a sequential nitrile amidination-reduction process, where the initial step is the formation of a 2-imidazoline. nih.gov

Synthetic Routes Utilizing Cyanogen (B1215507) Bromide

Cyanogen bromide (BrCN) serves as an effective reagent for the synthesis of 2-amino-substituted heterocycles, including the 2-amino-dihydroimidazole ring. This method relies on the reaction of cyanogen bromide with a suitable diamine precursor.

The synthesis involves the reaction of a diamine, such as ethylenediamine, with cyanogen bromide. nih.gov This reaction is believed to proceed through the formation of a cyanamide (B42294) intermediate, which then undergoes an intramolecular cyclization to form the 2-amino-4,5-dihydroimidazole ring. This strategy has been successfully employed in the synthesis of various fused aminoimidazole and aminooxazole systems. nih.gov For instance, the reaction of a protected 3,4-diaminopyridine (B372788) derivative with cyanogen bromide in water, followed by heating, yields the corresponding fused 2-aminoimidazole product in high yield. nih.gov Similarly, reacting a carboxylic acid hydrazide with a cyanogen halide is a known method for producing 2-amino-5-substituted-1,3,4-oxadiazoles, showcasing the versatility of cyanogen halides in forming amino-substituted heterocycles. google.com

General Dehydrogenation and Other Imidazole (B134444) Ring Synthesis Methods Applicable to Dihydroimidazoles

Dihydroimidazoles (imidazolines) can be considered intermediates in some syntheses of fully aromatic imidazoles. Therefore, methods for imidazole synthesis, particularly those involving a dehydrogenation step, are relevant.

Imidazolines can be catalytically dehydrogenated to their corresponding imidazoles at elevated temperatures (160 to 300°C) using catalysts such as nickel-copper, nickel-chromium, or nickel-copper-chromium. google.com This indicates that if a synthesis yields an imidazoline, it can be a precursor to an imidazole. Conversely, some imidazole syntheses may be stopped at the dihydro- stage. For instance, the reaction of aldehydes with ethylenediamine can produce 2-imidazolines. organic-chemistry.orgorganic-chemistry.org Various oxidants can be used for this conversion, including iodine, tert-butyl hypochlorite, or a greener system of hydrogen peroxide with sodium iodide. organic-chemistry.orgorganic-chemistry.org These methods provide direct access to the dihydroimidazoline ring from simple starting materials. organic-chemistry.org

Targeted Synthesis of 4,5-Dihydro-1H-imidazol-2-ylamine Hydroiodide Salt

The specific synthesis of this compound often involves a multi-step process starting from thiourea (B124793) or its derivatives. A common and effective route is the S-alkylation of a thiourea precursor followed by aminolysis.

A key intermediate in this synthesis is a 2-alkylthio-2-imidazoline salt. This intermediate can be prepared from ethylenethiourea (B1671646) (4,5-dihydro-1H-imidazole-2-thiol). The reaction involves the S-alkylation of ethylenethiourea with an alkyl iodide, typically methyl iodide, to form 2-methylthio-2-imidazoline hydroiodide. google.com This intermediate is then reacted with an amine source to displace the methylthio group and form the desired 2-aminoimidazoline.

Reaction Scheme Example:

S-Alkylation: Ethylenethiourea + CH₃I → 2-Methylthio-2-imidazoline hydroiodide

Aminolysis: 2-Methylthio-2-imidazoline hydroiodide + NH₃ → this compound + CH₃SH

This two-step, one-pot procedure is well-suited for manufacturing purposes. google.com

Optimization of Reaction Conditions and Process Development for Scalable Synthesis

For the large-scale production of this compound, optimization of reaction conditions is crucial to ensure efficiency, safety, and cost-effectiveness. Key areas for optimization include the choice of solvents, reagents, temperature, and reaction time.

The use of "green" and unconventional reaction media, such as deep eutectic solvents (DESs), has been shown to decrease reaction times and simplify work-up procedures in the synthesis of related 2-aminoimidazoles. mdpi.comnih.gov This approach avoids the use of toxic and volatile organic solvents, which is a significant advantage for industrial-scale processes. mdpi.com

Process development often involves a systematic screening of variables. For the synthesis of related heterocyclic compounds, optimization tables are commonly used to evaluate the effects of different catalysts, solvents, and temperatures on reaction yield. researchgate.net For instance, in syntheses involving aldehydes and ethylenediamine, factors such as the choice of oxidant and the removal of water generated during the reaction are critical for achieving high yields. organic-chemistry.org The addition of a dehydrating agent like anhydrous magnesium sulfate (B86663) can significantly improve the outcome. organic-chemistry.org

A patent for a related process highlights a methodology that is "especially suited for the scale-up and manufacture of 2-amino-2-derivatives," emphasizing that the reaction conditions eliminate the need for lengthy, costly, or low-yielding steps and avoid highly toxic reactants. google.com This suggests that focusing on one-pot procedures and stable, easily handled intermediates (like the 2-thiomethyl-2-imidazoline hydroiodide salt) is a key strategy for scalable synthesis. google.com

ParameterConventional MethodOptimized/Scalable MethodRationale
Solvent Volatile Organic Compounds (e.g., DMF, CH₃CN)Deep Eutectic Solvents (e.g., ChCl-Urea) or high-boiling alcohols (e.g., ethanol)Reduced toxicity, improved safety, potential for recycling, shorter reaction times. mdpi.comnih.gov
Procedure Multi-step with isolation of intermediatesOne-pot, two-step procedureIncreased efficiency, reduced waste, lower cost. google.com
Reagents Stoichiometric toxic reagentsCatalytic systems (e.g., NaI with H₂O₂) or less hazardous precursorsGreener chemistry, improved safety profile. organic-chemistry.org
Work-up Solvent extractionDirect isolation by filtration/crystallizationSimplified process, reduced solvent waste. mdpi.com

Advanced Structural Elucidation and Spectroscopic Characterization

Spectroscopic Analysis of 4,5-Dihydro-1H-imidazol-2-ylamine Hydroiodide and Analogs

Spectroscopic techniques are indispensable for confirming the identity and elucidating the structural features of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the connectivity of atoms, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of 4,5-Dihydro-1H-imidazol-2-ylamine and its derivatives by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

In the ¹H NMR spectrum of the 4,5-dihydro-1H-imidazol-2-yl moiety, the protons of the two methylene (CH₂) groups in the imidazoline (B1206853) ring are chemically equivalent and typically appear as a single signal. For instance, in a related derivative, 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, the methylene protons present as two distinct multiplets at 3.33 ppm and 3.89 ppm, indicating a more complex environment nih.gov. Protons attached to nitrogen atoms (NH and NH₂) are also observable, though their chemical shifts can be broad and vary depending on the solvent and concentration.

¹³C NMR spectroscopy provides further structural confirmation. The carbon atoms of the CH₂-CH₂ bridge in the aforementioned analog appear at 42.9 ppm and 54.2 ppm nih.gov. A key diagnostic signal is that of the quaternary carbon atom of the C=N moiety within the guanidinium-like group, which is typically observed further downfield; for example, it appears at 161.7 ppm in the phthalazin-1(2H)-imine derivative nih.gov.

Table 1: Representative NMR Chemical Shifts (δ) for the 4,5-Dihydro-1H-imidazol-2-yl Moiety in Analogs
NucleusFunctional GroupChemical Shift (ppm) RangeReference
¹HImidazoline -CH₂-CH₂-3.3 - 3.9 nih.gov
¹³CImidazoline -C H₂-C H₂-42 - 55 nih.gov
¹³CGuanidinium (B1211019) C =N160 - 162 nih.gov

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

The presence of N-H bonds in the amine and imine groups gives rise to strong stretching vibrations, typically observed in the region of 3100-3400 cm⁻¹. In a study of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, these N-H stretching vibrations were found in the range of 3310 to 3157 cm⁻¹ nih.gov. Another key feature is the C=N stretching vibration of the imidazoline ring, which is reported for derivatives to be in the 1639-1646 cm⁻¹ range lew.ro. As a salt, the compound will also exhibit characteristic bands for the protonated amine group (NH₂⁺); these deformation vibrations are typically found between 1620 and 1560 cm⁻¹ researchgate.net.

Table 2: Characteristic IR Absorption Frequencies for this compound and Analogs
Functional GroupVibration TypeFrequency Range (cm⁻¹)Reference
N-H (Amine/Imine)Stretch3150 - 3310 nih.gov
C=N (Imidazoline)Stretch1639 - 1646 lew.ro
NH₂⁺ (Ammonium)Deformation1560 - 1620 researchgate.net
C-NStretch1237 - 1239 lew.ro

Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. The molecular weight of the parent compound, 4,5-dihydro-1H-imidazol-2-amine, is 85.11 g/mol nih.gov. The hydroiodide salt has a total molecular weight of 213.02 g/mol nih.gov.

In electrospray ionization (ESI) mass spectrometry, the compound is expected to be detected as the protonated cation [C₃H₇N₃ + H]⁺, with a mass-to-charge ratio (m/z) of approximately 86. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition with high accuracy, a technique that has been applied to characterize various imidazoline derivatives researchgate.net. The fragmentation of the parent cation may involve the loss of small neutral molecules or cleavage of the imidazoline ring, providing further structural evidence. For example, a common fragmentation pathway for related compounds involves the cleavage of the heterocyclic ring.

X-ray Crystallographic Studies of Dihydroimidazoline Derivatives

X-ray crystallography provides unambiguous determination of the three-dimensional structure of crystalline solids at the atomic level. Studies on dihydroimidazoline derivatives have revealed precise details about their molecular geometry, conformation, and the intricate network of intermolecular interactions that govern their crystal packing.

Single-crystal X-ray diffraction studies on compounds containing the 4,5-dihydro-1H-imidazole core have provided precise bond lengths, bond angles, and conformational details nih.gov. The five-membered dihydroimidazoline ring is generally not planar and often adopts a twisted or envelope conformation. In the crystal structure of a related compound, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, the five- and six-membered rings are slightly twisted relative to each other, with a dihedral angle of 7.96 (15)° researchgate.net. The exocyclic C-N bond of the amino group exhibits partial double bond character, which influences its length and the planarity of the attached atoms.

Table 3: Representative Geometrical Parameters for Dihydroimidazoline Derivatives
ParameterDescriptionTypical ValueReference
Dihedral AngleTwist between rings in an analog~8° researchgate.net
Bond Length (C-N)Single bond in ring~1.46 Å
Bond Length (C=N)Double bond in ring~1.28 Å
Bond Length (C-C)Single bond in ring~1.54 Å

The crystal packing of dihydroimidazoline derivatives is heavily influenced by a network of intermolecular interactions. Hydrogen bonding is a dominant feature, given the presence of multiple N-H donor groups and nitrogen acceptor atoms. In the crystal structure of this compound, a robust network of hydrogen bonds is expected between the N-H groups of the cation and the iodide anion. In related structures, intermolecular N-H···N hydrogen bonds link neighboring molecules into extended one-dimensional chains researchgate.netresearchgate.net. These interactions are crucial for the stability of the crystal lattice nih.gov.

Table 4: Common Intermolecular Interactions in Dihydroimidazoline Crystal Structures
Interaction TypeDescriptionTypical DistanceReference
N-H···NHydrogen Bond~2.7 - 3.0 Å researchgate.net
N-H···IHydrogen Bond>3.5 Å
π-π StackingCentroid-to-centroid~3.8 Å researchgate.net

Elucidation of Crystal Packing and Supramolecular Architectures

While a definitive single-crystal X-ray diffraction study for this compound is not extensively reported in publicly accessible databases, a comprehensive understanding of its solid-state arrangement can be inferred from the fundamental principles of crystallography and analysis of closely related structures. The crystal packing is anticipated to be dominated by a network of strong hydrogen bonds and ionic interactions, leading to a highly organized and stable three-dimensional supramolecular architecture.

The primary interaction governing the crystal lattice is the ionic bond between the protonated 2-amino-4,5-dihydro-1H-imidazolium cation and the iodide anion. Beyond this fundamental electrostatic attraction, the geometry and directionality of the crystal packing are dictated by a robust network of hydrogen bonds. The imidazolium cation possesses multiple hydrogen bond donors: the two protons on the exocyclic amino group (-NH2) and the two protons on the endocyclic nitrogen atoms (-NH-). The iodide anion, being a proficient hydrogen bond acceptor, is expected to be a key participant in these interactions.

Extensive N-H···I hydrogen bonding is predicted to be a defining feature of the supramolecular assembly. These interactions would involve the protons of both the endocyclic and exocyclic amine groups of the cation and the iodide anion. Such hydrogen bonds, although generally weaker than those involving more electronegative atoms like oxygen or fluorine, are crucial in organizing the ions into specific motifs. In addition to cation-anion hydrogen bonding, N-H···N interactions between adjacent imidazolium cations could also play a role in the formation of chains or layers within the crystal structure. This type of interaction is observed in the crystal structure of related compounds like 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine, where intermolecular N—H···N hydrogen bonds link neighboring molecules into one-dimensional chains. nih.govresearchgate.net

To illustrate the typical geometric parameters of the hydrogen bonds expected in this structure, the following tables provide representative data from crystallographic studies of compounds containing similar functional groups and interactions.

Table 1: Representative Geometric Parameters for N-H···I Hydrogen Bonds
D–H···AD–H (Å)H···A (Å)D···A (Å)∠D–H···A (°)
N–H···I~0.85 - 1.05~2.6 - 3.0~3.5 - 4.0~150 - 180
Table 2: Representative Geometric Parameters for N-H···N Hydrogen Bonds
D–H···AD–H (Å)H···A (Å)D···A (Å)∠D–H···A (°)
N–H···N~0.85 - 1.00~1.8 - 2.2~2.7 - 3.1~160 - 180

Note: The data presented in the tables are typical values for these types of hydrogen bonds and are not experimentally derived from this compound.

Theoretical and Computational Chemistry of Dihydroimidazoline Systems

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, offering a lens into the electronic structure of molecules. For dihydroimidazoline systems, these calculations elucidate the distribution of electrons and energy levels within the molecule, which are critical determinants of its chemical properties.

Application of Molecular Orbital (MO) Theory to Imidazole (B134444) and Dihydroimidazole Rings

Molecular Orbital (MO) theory is instrumental in describing the electronic characteristics of cyclic systems like imidazole and its reduced form, dihydroimidazole. The aromatic nature of the imidazole ring results in a delocalized π-electron system, which contrasts sharply with the saturated dihydroimidazole ring.

In imidazole, the π-orbitals lead to a significant energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This large HOMO-LUMO gap is characteristic of stable, aromatic compounds. The delocalization of electrons in the imidazole ring is a key factor in its chemical stability and reactivity. researchgate.net

Conversely, the 4,5-dihydroimidazole ring lacks this aromatic stabilization. The saturation at the 4 and 5 positions disrupts the continuous π-system. This structural change leads to a different set of molecular orbitals with a generally smaller HOMO-LUMO gap compared to imidazole. A smaller energy gap suggests that dihydroimidazoline derivatives are typically more chemically reactive. Frontier molecular orbital computations provide insights into the molecule's stability, chemical reactivity, and charge transfer. tandfonline.com

Compound SystemHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Key Feature
Imidazole Ring Lower (More Stable)HigherLargeAromatic, π-delocalization, High Stability
Dihydroimidazole Ring Higher (Less Stable)LowerSmallerNon-aromatic, Localized σ-bonds, Higher Reactivity

This table presents a generalized comparison based on fundamental principles of MO theory. Actual energy values can vary significantly with substitution.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. hust.edu.vn DFT calculations for dihydroimidazoline derivatives provide a detailed picture of electron density distribution, electrostatic potential, and sites susceptible to electrophilic or nucleophilic attack. nih.govnih.gov

DFT studies often involve mapping the molecular electrostatic potential (MEP) onto the electron density surface. These maps visually represent the charge distribution, with red areas indicating regions of high electron density (nucleophilic) and blue areas indicating regions of low electron density (electrophilic). For 4,5-Dihydro-1H-imidazol-2-ylamine, the exocyclic amino group and the nitrogen atoms within the ring are typically electron-rich, making them potential sites for protonation or interaction with electrophiles. tandfonline.com

Furthermore, DFT is used to calculate various quantum chemical descriptors that quantify reactivity. These include:

Mulliken Atomic Charges: These calculations partition the total electron density among the atoms in the molecule, providing insight into local electronic character. In dihydroimidazolines, the nitrogen atoms consistently carry a significant negative charge. jconsortium.com

Frontier Molecular Orbitals (HOMO/LUMO): The spatial distribution of the HOMO indicates regions likely to donate electrons (nucleophilic sites), while the LUMO shows regions likely to accept electrons (electrophilic sites).

Chemical Hardness and Softness: Derived from HOMO-LUMO energies, these descriptors predict the molecule's resistance to change in its electron distribution.

These DFT-based analyses are crucial for predicting how dihydroimidazoline derivatives will interact with other molecules and for understanding their reaction mechanisms at an electronic level. tandfonline.com

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling has become an indispensable tool for elucidating complex reaction mechanisms that are often difficult to probe experimentally. rsc.orgresearchgate.net For reactions involving dihydroimidazoline systems, such as their synthesis or catalytic applications, computational methods can map out the entire reaction coordinate. ijrar.org

By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. This allows researchers to:

Identify Transition States: These are the highest energy points along a reaction pathway and are critical for determining the reaction rate. Computational software can optimize the geometry of these fleeting structures.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the kinetic feasibility of a reaction step.

Evaluate Reaction Intermediates: The stability of intermediates along the pathway can be assessed, helping to confirm or refute a proposed mechanism.

Explore Alternative Pathways: Computational modeling allows for the exploration of multiple possible reaction mechanisms, helping to identify the most energetically favorable route. nih.gov

This approach provides a step-by-step view of bond-breaking and bond-forming events, offering deep mechanistic insights that guide the development of new synthetic routes and catalysts. mdpi.com

Conformational Analysis and Energy Landscape Mapping of Dihydroimidazoline Derivatives

The non-aromatic 4,5-dihydroimidazole ring is not planar and can adopt several different conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. nih.gov Understanding the preferred conformation is vital as it can significantly influence a molecule's biological activity and reactivity.

The five-membered dihydroimidazoline ring typically adopts puckered conformations, such as the "envelope" or "twist" forms, to relieve ring strain. Computational methods are used to perform a systematic search for stable conformers by rotating key dihedral angles and calculating the potential energy of each resulting structure. researchgate.net This process generates a conformational energy landscape, which is a map of the molecule's energy as a function of its geometry. nih.gov

The key findings from such an analysis include:

Global Minimum Conformation: The most stable, lowest-energy structure the molecule is likely to adopt.

Local Minima Conformations: Other stable, but slightly higher-energy, conformations.

Energy Barriers: The energy required for the molecule to convert from one conformer to another.

Conformation TypeDescriptionRelative Energy
Envelope One atom is out of the plane of the other four.Varies
Twist (Half-Chair) Two adjacent atoms are displaced in opposite directions from the plane of the other three.Varies

The relative energies of these conformers are highly dependent on the specific substitution pattern on the dihydroimidazoline ring.

This detailed conformational mapping is critical for understanding structure-activity relationships and for designing molecules with specific three-dimensional shapes for applications in medicinal chemistry and materials science. nih.gov

Chemical Reactivity and Derivatization Strategies

Modifications at the Exocyclic Amine Moiety

The exocyclic amine group of the 2-amino-4,5-dihydroimidazole structure is a primary site for derivatization. Its nucleophilic character allows it to react readily with various electrophilic reagents, such as acyl chlorides and sulfonyl chlorides. These reactions typically occur in anhydrous aprotic solvents. For instance, in the synthesis of hybrid molecules, both the imine group (a tautomeric form) and the secondary amine within the ring have been shown to be sufficiently nucleophilic to displace halogen atoms from sulfonyl chlorides, leading to the formation of N-sulfonylated derivatives. nih.govmdpi.com

Table 1: Examples of Reactions at the Amine Moiety

Reactant Reagent Product Type Reference
2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine Acyl Chlorides N-Acyl Derivatives (Benzamides) mdpi.com
2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine Sulfonyl Chlorides N-Sulfonyl Derivatives (Benzenesulfonamides) nih.govmdpi.com

Substituent Effects on Dihydroimidazoline Ring Reactivitylumenlearning.com

The reactivity of the dihydroimidazoline ring is significantly influenced by the electronic properties of its substituents. These effects can be broadly categorized by their impact on the ring's susceptibility to electrophilic or nucleophilic attack.

The 4,5-dihydro-1H-imidazoline ring itself is not aromatic and therefore does not undergo classical electrophilic aromatic substitution (EAS). However, when this heterocyclic system is attached as a substituent to an aromatic ring, it influences the reactivity and regioselectivity of EAS reactions on that aromatic ring. lumenlearning.com

The 2-(4,5-dihydro-1H-imidazolyl) group acts as an activating substituent. lumenlearning.com This is due to the presence of nitrogen atoms with lone pairs of electrons that can be donated into the aromatic system through resonance. This electron-donating effect increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than benzene (B151609) itself. lumenlearning.comlibretexts.org The directing effect of this group is ortho, para-directing, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the point of attachment. libretexts.org

Table 2: General Substituent Effects in Electrophilic Aromatic Substitution

Substituent Type Electronic Effect Reactivity Effect Directing Effect Example Groups
Activating Groups Electron-Donating (Resonance or Inductive) Activates Ring (Faster than Benzene) Ortho, Para -NH₂, -OH, -OR, -Alkyl, -NHCOR

The dihydroimidazoline ring contains electrophilic centers susceptible to nucleophilic attack. The C2 carbon, bonded to three nitrogen atoms (in the imino tautomer), is particularly electron-deficient and serves as a primary site for attack by nucleophiles. The analysis of frontier molecular orbitals (HOMO and LUMO) can provide insights into this reactivity; a lower LUMO (Lowest Unoccupied Molecular Orbital) energy level corresponds to a higher ability to accept electrons during a nucleophilic attack. nih.gov

Furthermore, the ring can undergo cleavage under certain conditions. For example, heating 2-imidazolines with concentrated hydrochloric acid or refluxing with aqueous potassium hydroxide (B78521) can lead to hydrolysis and ring-opening to yield ethylenediamine (B42938). chemicalbook.com Treatment with strong electrophiles like aroyl or sulfonyl chlorides can also result in ring opening to form diaroylethylenediamine derivatives, demonstrating a pathway initiated by nucleophilic attack on an activated intermediate. chemicalbook.com

Synthesis of Novel Hybrid Molecular Architectures Incorporating the Dihydroimidazoline Corersc.org

Molecular hybridization, which combines two or more pharmacophoric units into a single molecule, is a key strategy in medicinal chemistry. nih.gov The dihydroimidazoline core is a valuable building block in this approach due to its versatile reactivity.

The synthesis of sulfonyl derivatives is a common strategy for modifying the dihydroimidazoline core. As mentioned, the nucleophilic nitrogen atoms react with sulfonyl chlorides (e.g., 4-methoxybenzene-1-sulfonyl chloride) to form sulfonamides. nih.gov These reactions are typically performed in anhydrous solvents like dichloroethane at elevated temperatures. nih.gov The formation of these conjugates can alter the physicochemical properties of the parent molecule.

Table 3: Selected Synthesized Sulfonyl Derivatives

Starting Material Sulfonyl Chloride Resulting Product Reference
2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine 4-methoxybenzene-1-sulfonyl chloride 4-methoxy-N-(2-(1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-ylidene)benzenesulfonamide nih.gov

The dihydroimidazoline core can be fused or linked to other heterocyclic rings to create complex molecular architectures with novel properties. This integration can be achieved through various synthetic strategies that utilize the reactivity of the dihydroimidazoline nitrogen and carbon atoms.

One notable method involves using a deprotonated 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate intermediate. This species contains both nucleophilic endocyclic nitrogen atoms and an electrophilic exocyclic nitrogen, allowing for tandem nucleophilic addition-electrophilic amination reactions. This approach has been successfully used to synthesize fused systems such as 6,7-dihydro-5H-imidazo[2,1-c] nih.govnih.govresearchgate.netoxadiazoles and 6,7-dihydro-5H-imidazo[2,1-c] nih.govnih.govresearchgate.netthiadiazole-3-thione. nih.gov

Another strategy involves linking the dihydroimidazoline ring to other heterocycles via a single bond. Examples include the synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine from phthalazine (B143731) and 2-chloro-4,5-dihydro-1H-imidazole nih.govmdpi.com, and the preparation of 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine. researchgate.net These hybrid molecules combine the structural features of both heterocyclic systems.

Regioselective Synthesis and Control in Derivatization of 4,5-Dihydro-1H-imidazol-2-ylamine

The derivatization of 4,5-Dihydro-1H-imidazol-2-ylamine, a cyclic guanidine (B92328), presents a significant challenge in regioselectivity due to the presence of three nitrogen atoms with potential nucleophilic character: the two endocyclic (ring) nitrogens and the exocyclic amino group. The control of site-selectivity in acylation, alkylation, and sulfonation reactions is crucial for the synthesis of specific, biologically active derivatives.

The inherent tautomerism of the 2-amino-imidazoline core complicates derivatization. The imino and amino forms can interconvert, leading to different reactive sites and potentially a mixture of products. The relative nucleophilicity of the endocyclic and exocyclic nitrogens can be influenced by steric hindrance, electronic effects of the substituents, and the reaction conditions employed.

A notable challenge lies in the direct, regioselective acylation of the free 2-aminoimidazoline (B100083) base. This difficulty has led to the development of synthetic strategies that build the desired acylated product from acyclic precursors to avoid issues with regioselectivity. For instance, the base-catalyzed hydroamination of mono-N-acylpropargylguanidines has been utilized to produce N2-acyl-2-aminoimidazoles, thereby circumventing the problematic direct acylation.

One of the most effective methods for achieving regioselective derivatization is through solid-phase synthesis. This approach has been successfully employed to create libraries of 1,5-disubstituted acylated 2-amino-4,5-dihydroimidazoles. In this strategy, an amino acid is first attached to a solid support, which predetermines the substituent at what will become the 5-position of the heterocyclic ring. The cyclic guanidine is then constructed on this solid support. Subsequent acylation occurs in a regioselective manner, directed by the established substitution pattern. This method provides a high degree of control over the final structure of the derivatized compound.

The table below summarizes the regioselective derivatization of a 2-amino-4,5-dihydroimidazole scaffold using a solid-phase synthesis approach.

Reaction Step Reagents and Conditions Position of Derivatization Outcome
Initial Support Functionalization Boc-protected amino acid, solid-phase resin (p-methylbenzhydrylamine)N/ACovalent attachment of the first substituent to the solid support.
Cyclic Guanidine Formation Not specified in detailN/AFormation of the 2-amino-4,5-dihydroimidazole ring on the solid support.
Acylation Carboxylic acid, HBTU, DIEA in DMSOEndocyclic Nitrogen (N-1)Regioselective acylation at the nitrogen atom adjacent to the substituent at the 5-position.
Cleavage from Support HFN/ARelease of the 1,5-disubstituted acylated 2-amino-4,5-dihydroimidazole product.

HBTU: 3-[Bis(dimethylamino)methyliumyl]-3H-benzotriazol-1-oxide hexafluorophosphate, DIEA: N,N-Diisopropylethylamine, DMSO: Dimethyl sulfoxide, Boc: tert-Butoxycarbonyl

While solid-phase synthesis provides an excellent solution for controlled acylation, the regioselective alkylation and sulfonation of 4,5-Dihydro-1H-imidazol-2-ylamine have been less explored. The principles of electronic and steric effects would be expected to govern the outcome of such reactions. For instance, the exocyclic amino group, being generally more basic and less sterically hindered than the endocyclic nitrogens, might be expected to be the primary site of alkylation under certain conditions. However, the endocyclic nitrogens can also be reactive, particularly the one not involved in the imino tautomeric form.

To achieve regioselective alkylation or sulfonation, the use of protecting group strategies would likely be necessary. For example, one could selectively protect the exocyclic amino group, perform derivatization on one of the endocyclic nitrogens, and then remove the protecting group. The choice of protecting group would be critical to ensure orthogonality with the desired derivatization reaction.

Applications in Advanced Chemical Synthesis and Materials Science

Role as Synthetic Intermediates in Complex Organic Synthesis

4,5-Dihydro-1H-imidazol-2-ylamine and its derivatives serve as crucial synthetic intermediates for the construction of more complex organic molecules. The presence of both an amino group and a cyclic amidine functionality allows for a variety of chemical transformations, making it a versatile precursor in multi-step syntheses.

One notable application is in the synthesis of hybrid molecules containing both the 4,5-dihydro-1H-imidazole core and other biologically active scaffolds. For instance, researchers have successfully synthesized novel hybrid compounds that incorporate a phthalazin-1(2H)-imine moiety. nih.gov In a specific synthetic route, 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine was prepared and subsequently converted into a series of di-substituted sulfonamide derivatives and hydrazonomethylbenzonitriles. nih.gov This highlights the utility of the 2-aminoimidazoline (B100083) scaffold in creating diverse molecular architectures with potential pharmacological applications.

Furthermore, derivatives of N-(4,5-dihydroimidazol-2-yl)-1,3-dihydrobenzimidazole have been prepared, demonstrating the role of this class of compounds as building blocks for complex heterocyclic systems. nih.gov The synthesis of these compounds underscores the versatility of the 2-aminoimidazoline core in constructing molecules with potential inhibitory activity on human blood platelet aggregation. nih.gov

The bifunctional nature of related compounds, such as 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline, further illustrates the synthetic potential of this scaffold. Its aromatic amine and heterocyclic structure allow for various coupling reactions, making it a valuable intermediate in the creation of complex molecules for research and industrial applications, including the development of dyes and functional materials. myskinrecipes.com

Below is a table summarizing examples of complex organic molecules synthesized using 2-aminoimidazoline derivatives as intermediates.

Starting MaterialReagents and ConditionsProductReference
Phthalazine (B143731) and 2-chloro-4,5-dihydro-1H-imidazole hydrogen sulfate (B86663)1. Reaction to form pseudobase 2. Treatment with sodium hydroxide (B78521)2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine nih.gov
2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imineAcyl and sulfonyl chloridesDi-substituted sulfonamide derivatives and hydrazonomethylbenzonitriles nih.gov
N-(4,5-dihydroimidazol-2-yl)-1,3-dihydrobenzimidazole precursorsNot specifiedN-(4,5-dihydroimidazol-2-yl)-1,3-dihydrobenzimidazole derivatives nih.gov

Design and Development of Ligands for Coordination Chemistry

The nitrogen-rich structure of 4,5-dihydro-1H-imidazol-2-ylamine makes it an excellent candidate for the design and development of ligands in coordination chemistry. The two nitrogen atoms within the imidazole (B134444) ring and the exocyclic amino group can all potentially coordinate with metal ions, leading to the formation of stable metal complexes.

Imidazoline (B1206853) derivatives are recognized as effective ligands for complexation reactions with a variety of transition metals, including copper, nickel, cobalt, and silver. chemicalbook.com The resulting metal complexes can exhibit interesting structural and electronic properties, which are influenced by the nature of the metal ion and the specific substitution pattern on the imidazoline ligand.

A concrete example of this application is the synthesis and characterization of copper(II) complexes with derivatives of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine. mdpi.com These ligands, derived from the 2-aminoimidazoline scaffold, readily react with copper(II) chloride to form the corresponding coordination complexes. mdpi.com Such studies are crucial for understanding the coordination behavior of these ligands and for exploring the potential applications of the resulting metal complexes in areas such as catalysis and materials science.

The broader class of imidazolin-2-imines, which are closely related to 2-aminoimidazolines, are known to form strong metal-nitrogen bonds with a wide range of transition metals, as well as lanthanides and actinides. researchgate.net This strong bonding is a key attribute for the development of robust and stable metal complexes for various applications.

The table below provides examples of metal complexes formed with 2-aminoimidazoline-based ligands.

LigandMetal IonResulting ComplexReference
2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine derivativesCopper(II)Dichloro[2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine]copper(II) and related complexes mdpi.com
General Imidazoline DerivativesCopper, Nickel, Cobalt, SilverVarious imidazoline-metal complexes chemicalbook.com
Imidazolin-2-iminato ligandsEarly transition metals, lanthanides, actinidesVarious metal complexes with strong M-N bonds researchgate.net

Exploration as Precursors for Catalytic Systems

The ability of 4,5-dihydro-1H-imidazol-2-ylamine and its derivatives to form stable metal complexes makes them promising precursors for the development of novel catalytic systems. The electronic and steric properties of the ligand can be fine-tuned to influence the activity and selectivity of the metal center in a catalytic reaction.

Imidazolin-2-iminato ligands, which can be generated from 2-aminoimidazoline precursors, have been successfully employed as ancillary ligands in homogeneous catalysis. researchgate.net These ligands have proven to be particularly effective in catalysts for olefin polymerization and alkyne metathesis. researchgate.net The strong electron-donating nature of these ligands can significantly impact the electronic environment of the metal center, thereby influencing its catalytic performance.

Furthermore, iron(I) and iron(II) complexes featuring amido-imidazolin-2-imine ligands have been shown to be highly efficient precatalysts for H/D exchange reactions in hydrosilanes. acs.org These findings demonstrate the potential of imidazoline-based ligands in activating small molecules and facilitating important chemical transformations.

The catalytic activity of mono(imidazolin-2-iminato) actinide complexes has also been explored, particularly in the Tishchenko reaction for the dimerization of aldehydes. nih.gov Thorium complexes with these ligands exhibited high catalytic activity, even at room temperature, and were successfully applied in the crossed Tishchenko reaction to selectively produce asymmetrically substituted esters in high yields. nih.gov

The following table summarizes some catalytic applications of metal complexes derived from 2-aminoimidazoline precursors.

Ligand TypeMetal CenterCatalytic ApplicationReference
Imidazolin-2-iminatoEarly transition metalsOlefin polymerization, alkyne metathesis researchgate.net
Amido-imidazolin-2-imineIron(I) and Iron(II)H/D exchange in hydrosilanes acs.org
Mono(imidazolin-2-iminato)Thorium(IV)Tishchenko reaction (aldehyde dimerization) nih.gov

Integration into Novel Material Architectures and Functional Components

The unique chemical structure of 4,5-dihydro-1H-imidazol-2-ylamine hydroiodide also presents opportunities for its integration into novel material architectures and as a functional component in advanced materials. The guanidine (B92328) core, in particular, is a key structural motif in various functional polymers and supramolecular assemblies.

The guanidinium (B1211019) group is known for its ability to form strong hydrogen bonds and for its positive charge at physiological pH. These properties have been exploited in the development of guanidine-based polymers with antimicrobial properties. magtech.com.cn While direct integration of the title compound into polymers is not widely reported, its structural similarity to the monomers used in these studies suggests its potential as a building block for such functional materials. For instance, novel amphiphilic ABA triblock copolymers containing poly(methacryl guanidine hydrochloride) have been synthesized and shown to exhibit high antimicrobial activity against E. coli and B. subtilis. rsc.org

The imidazole ring itself is a fundamental building block in the design of metal-organic frameworks (MOFs) and other supramolecular structures. researchgate.net The ability of imidazole and its derivatives to coordinate with metal ions allows for the construction of extended networks with porous structures and tunable properties. Imidazole-based supramolecular complexes are being investigated for a wide range of applications, including as anticancer and antibacterial agents, as well as in ion sensing and imaging. nih.gov

A derivative, 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride, is noted for its utility in the development of polymers or coatings with specific properties due to its chemical structure. smolecule.com This further supports the potential of the 2-aminoimidazoline scaffold in materials science.

The table below outlines potential areas for the integration of 2-aminoimidazoline-based structures into novel materials.

Material TypeFunctional Role of 2-Aminoimidazoline MoietyPotential ApplicationReference
Guanidine-based polymersProvides cationic charge and hydrogen bonding capabilitiesAntimicrobial materials magtech.com.cnrsc.org
Metal-Organic Frameworks (MOFs) and Supramolecular ComplexesActs as a coordinating ligand to form extended networksCatalysis, gas storage, sensing researchgate.netnih.gov
Functional Polymers and CoatingsContributes to specific chemical and physical propertiesAdvanced materials with tailored functionalities smolecule.com

Analytical Methodologies for Research and Development

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are fundamental in the pharmaceutical analysis of 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide, enabling the separation of the main compound from related substances and degradation products. High-performance liquid chromatography (HPLC) is a particularly powerful tool for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust and reliable HPLC method is a critical step in the analytical workflow. For compounds like this compound, which possesses a polar and basic nature, careful selection of chromatographic conditions is necessary to achieve adequate retention and symmetrical peak shapes. While specific validated methods for this exact hydroiodide salt are not extensively published in publicly available literature, general principles for the analysis of related guanidino and imidazole (B134444) compounds can be applied and optimized.

A typical reversed-phase HPLC (RP-HPLC) method for a polar compound like 2-aminoimidazoline (B100083) would likely utilize a C18 column, although other stationary phases such as C8 or those with polar end-capping might be explored to improve peak shape and retention. The mobile phase composition is a crucial parameter, often consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a key variable to control the ionization state of the analyte and any impurities, thereby influencing their retention behavior. For a basic compound, an acidic mobile phase is often employed to ensure its existence in a protonated, more water-soluble form.

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Table 1: Illustrative HPLC Method Parameters and Validation Data for a Related Imidazole Compound

ParameterCondition/Value
Chromatographic Conditions
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile: 0.1 M Ammonium Acetate (pH 5.6) (5:95, v/v)
Flow Rate0.8 mL/min
Detection Wavelength250 nm
Column Temperature30°C
Validation Parameters
Linearity Range0.5 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.018 - 0.03 µg/mL
Limit of Quantitation (LOQ)0.056 - 0.09 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

This table is illustrative and based on a method for cephalosporins, which share some analytical challenges with imidazole-containing compounds. Specific parameters for this compound would require experimental optimization and validation.

Derivatization Strategies for Enhanced Detection in Chromatographic Analysis

Due to the lack of a strong chromophore in the 4,5-Dihydro-1H-imidazol-2-ylamine molecule, its detection by UV-Vis spectrophotometry at lower concentrations can be challenging. To overcome this limitation, derivatization techniques can be employed to introduce a chromophoric or fluorophoric tag to the molecule, thereby significantly enhancing its detectability.

For primary amines like 2-aminoimidazoline, a common and effective derivatizing agent is o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, such as 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid. This reaction rapidly forms a highly fluorescent isoindole derivative, allowing for sensitive detection using a fluorescence detector. This pre-column derivatization approach can dramatically lower the limits of detection and quantification.

Another potential derivatization strategy for guanidino groups involves reaction with acetylacetone (B45752) or benzoin. These reactions can yield products with improved chromatographic properties and enhanced detectability. nih.govnih.gov The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction with minimal side products.

Table 2: Common Derivatization Reagents for Primary Amines and Guanidines

ReagentFunctional Group TargetedDetection MethodAdvantages
o-Phthalaldehyde (OPA)Primary AminesFluorescenceHigh sensitivity, rapid reaction
AcetylacetoneGuanidinesUV/VisSpecific for guanidino group
BenzoinGuanidinesFluorescenceHigh sensitivity

Advanced Hyphenated Techniques for Comprehensive Structural and Purity Analysis

For a comprehensive understanding of the purity profile and for the structural elucidation of unknown impurities, advanced hyphenated techniques are indispensable. These techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry.

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are particularly powerful for the analysis of pharmaceutical compounds. nih.gov An LC-MS method would allow for the separation of this compound from its impurities, followed by the determination of the molecular weight of each component. Subsequent fragmentation in an MS/MS experiment can provide valuable structural information for the identification of unknown impurities. nih.gov This is crucial for understanding degradation pathways and for ensuring the safety of the drug substance.

Gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly for volatile impurities or after derivatization of the non-volatile analyte. Silylation is a common derivatization technique used to increase the volatility of polar compounds containing active hydrogens, such as amines and amides, making them amenable to GC analysis.

The data generated from these hyphenated techniques are essential for building a comprehensive impurity profile of this compound, which is a critical component of any regulatory submission.

Table 3: Overview of Hyphenated Techniques for Pharmaceutical Analysis

TechniquePrincipleApplication for this compound
LC-MS Combines the separation of HPLC with the mass analysis of MS.Purity assessment, impurity identification by molecular weight.
LC-MS/MS Involves multiple stages of mass analysis for structural elucidation.Structural characterization of unknown impurities and degradation products.
GC-MS Couples the separation of GC with the mass analysis of MS.Analysis of volatile impurities; analysis of the API after derivatization (e.g., silylation).

Q & A

Basic Research Questions

Q. What are efficient synthetic routes for preparing 4,5-dihydro-1H-imidazol-2-ylamine hydroiodide, and how can reaction yields be optimized?

  • Methodological Answer : Transition-metal-free approaches are viable for synthesizing imidazoline derivatives. For example, a base-promoted cyclization of amidines with ketones under mild conditions yields spiro-fused 4,5-dihydro-1H-imidazol-5-ones, with yields ranging from 61% to 86% depending on substituents (e.g., alkyl vs. aryl groups) . Optimization strategies include:

  • Substrate selection : Bulky alkyl chains (e.g., n-C4H9) improve steric stabilization, enhancing yields (e.g., 80% for entry 4) .
  • Temperature control : Reactions performed at 60–80°C minimize side reactions .
  • Precursor activation : Use of K2CO3 as a base facilitates deprotonation and cyclization .

Q. Which characterization techniques are most reliable for structural elucidation of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and hydrogen-bonding networks. For example, monoclinic crystal systems (space group P21/n) with unit cell parameters (e.g., a = 7.5006 Å, β = 95.54°) are analyzed using SHELXL refinement .
  • Spectroscopy : NMR (1H/13C) identifies proton environments (e.g., NH2 and imidazoline ring protons), while FT-IR confirms functional groups (e.g., N–H stretches at ~3200 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., 351.41 g/mol for a related imidazolium salt) .

Q. How can researchers functionalize the imidazoline core for downstream applications?

  • Methodological Answer :

  • Nucleophilic substitution : Replace the hydrazinyl group with alkyl/aryl halides under basic conditions (e.g., NaH in THF) .
  • Oxidation/Reduction : Controlled oxidation with H2O2 yields imidazolones, while NaBH4 reduces the ring to access saturated derivatives .
  • Metal coordination : Imidazoline derivatives act as ligands for Co(II) or Cu(II) complexes, useful in catalysis or bioactivity studies .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data for imidazoline derivatives be resolved?

  • Methodological Answer :

  • Validation protocols : Cross-check NMR-derived tautomeric forms with SC-XRD hydrogen-bonding patterns (e.g., N–H···O interactions in crystal packing) .
  • Dynamic NMR studies : Probe temperature-dependent chemical shifts to identify equilibrium states in solution .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers and compare with experimental data .

Q. What mechanistic insights explain the formation of 4,5-dihydro-1H-imidazol-2-ylamine derivatives under basic conditions?

  • Methodological Answer :

  • Proposed pathway :

Deprotonation : Base abstracts acidic NH protons from amidines, forming a resonance-stabilized anion .

Cyclization : Nucleophilic attack of the anion on the carbonyl carbon of ketones forms the imidazoline ring .

Rearomatization : Loss of H2O or other leaving groups stabilizes the spiro-fused product .

  • Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-determining steps (e.g., cyclization vs. dehydration) .

Q. How can researchers target specific biological pathways using 4,5-dihydro-1H-imidazol-2-ylamine derivatives?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., aryl groups at position 2) to enhance binding to neuropeptide Y5 receptors or PTHR1 agonists .
  • In vitro assays : Screen derivatives for antimicrobial activity (e.g., MIC against E. coli) or enzyme inhibition (e.g., COX-2) using fluorescence-based assays .
  • Molecular docking : Simulate interactions with target proteins (e.g., PDB ID: 1XYZ) to prioritize synthetic targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.